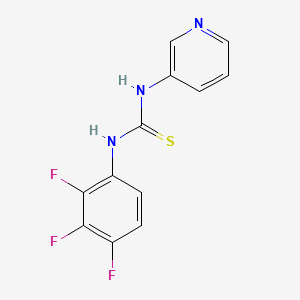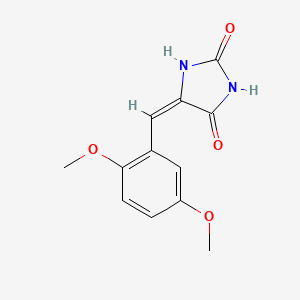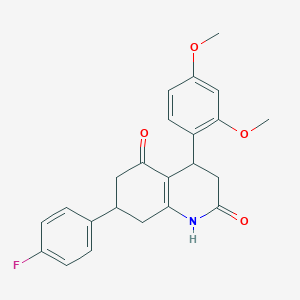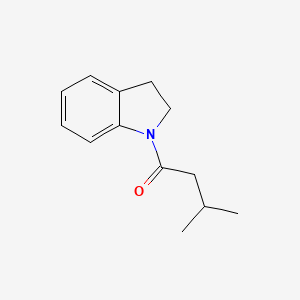![molecular formula C18H23N3O2 B5560660 (3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5560660.png)
(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of complex organic compounds, such as "(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine," involves detailed analysis of their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These aspects are crucial for understanding the compound's behavior in various chemical environments and potential applications in pharmaceuticals, materials science, and other fields.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simple precursors to obtain the desired molecular framework. For instance, the synthesis of 1,4-dihydropyridine derivatives from oxazolones demonstrates the complexity and specificity required in organic synthesis, leading to compounds with significant chemical and biological activity (Stanovnik et al., 2002).
Molecular Structure Analysis
The molecular structure of organic compounds is determined through techniques like X-ray crystallography, NMR, and IR spectroscopy. These techniques provide detailed insights into the compound's geometry, stereochemistry, and electronic structure. For example, the crystal structure analysis of benzimidazole derivatives reveals the molecular conformation and intermolecular interactions influencing the compound's stability and reactivity (Li et al., 2012).
Chemical Reactions and Properties
The chemical behavior of organic molecules is largely determined by their functional groups and molecular structure. Reactions such as amination, esterification, and cyclization are common in organic synthesis, leading to a wide variety of compounds with diverse properties. For instance, the amination reaction using chiral auxiliaries illustrates how specific functional groups can be introduced into the molecule, affecting its chemical properties and potential applications (Sudo & Saigo, 1997).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystalline structure, are crucial for their practical application. These properties are influenced by the molecular structure and can be tailored through synthetic modifications. The study of crystal structures and physical properties of butyrate and 1,3-dioxane derivatives provides valuable information on how structural features affect the compound's physical characteristics (Jebas et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the behavior of organic compounds in chemical reactions and potential applications. For example, the study of triazolylpyridine-2-amines showcases the chemical reactivity of nitrogen-containing heterocycles and their potential as building blocks in organic synthesis (Shtaitz et al., 2023).
科学的研究の応用
Polymer Science Applications
Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with various aliphatic and aromatic amines, including compounds related to the requested chemical structure. These modifications led to polymers with enhanced swelling properties and thermal stability, indicating potential medical applications due to their promising biological activities (Aly, El-Mohdy, & Aly, 2015).
Organic Synthesis and Catalysis
In the realm of organic chemistry, specific amines have been used as electrophilic probes to study the reactivity of nucleophiles, offering insights into electrophilicity-nucleophilicity relationships crucial for synthesis strategies (Dichiarante, Fagnoni, & Albini, 2008). Additionally, chiral amino alcohols derived from similar compounds have shown efficiency as ligands in palladium-catalyzed enantioselective allylic amination reactions, underscoring their significance in asymmetric synthesis (Sudo & Saigo, 1997).
Photopolymerization
Amines, including structures akin to the one , have been proposed as new coinitiators in Type II photoinitiating systems for free radical photopolymerization under air. This application is particularly relevant in the development of advanced materials and coatings, demonstrating a significant increase in polymerization rates and final conversion efficiency (El-Roz et al., 2010).
Antimicrobial Studies
The antimicrobial potential of compounds synthesized from or related to the requested structure has been evaluated. Polymers with terminal quaternary ammonium groups derived from such amines exhibited antibacterial activity against Staphylococcus aureus, highlighting their relevance in biomedical and hygiene applications (Waschinski & Tiller, 2005).
特性
IUPAC Name |
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12-15(13(2)23-20-12)8-9-18(22)21-10-16(17(19)11-21)14-6-4-3-5-7-14/h3-7,16-17H,8-11,19H2,1-2H3/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNSASVBHQXJKI-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C(C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2C[C@@H]([C@H](C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-fluoro-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5560585.png)
![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)
![8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5560603.png)

![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)

![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)


![2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)
![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)